BenchChemオンラインストアへようこそ!

2-(Methylthio)-5,6-dihydrobenzo[h]quinazoline

FLT3 kinase inhibition Acute Myeloid Leukemia Structure-Activity Relationship

This 2-methylthio-substituted scaffold is a critical starting point for FLT3-ITD inhibitor optimization (IC50 = 0.032 μM) and succinate dehydrogenase inhibitor research. Its well-defined SAR at the 2-position enables precise structure-activity exploration, avoiding the unpredictable outcomes of generic substitutions. Ideal for generating focused libraries targeting kinase and dehydrogenase pathways.

Molecular Formula C13H12N2S
Molecular Weight 228.31 g/mol
Cat. No. B11876702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Methylthio)-5,6-dihydrobenzo[h]quinazoline
Molecular FormulaC13H12N2S
Molecular Weight228.31 g/mol
Structural Identifiers
SMILESCSC1=NC=C2CCC3=CC=CC=C3C2=N1
InChIInChI=1S/C13H12N2S/c1-16-13-14-8-10-7-6-9-4-2-3-5-11(9)12(10)15-13/h2-5,8H,6-7H2,1H3
InChIKeyFANQHCLSTNAJAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Methylthio)-5,6-dihydrobenzo[h]quinazoline: A Fused Heterocyclic Scaffold for Kinase and Dehydrogenase Inhibition


2-(Methylthio)-5,6-dihydrobenzo[h]quinazoline (CAS: 1822818-91-6) is a fused tricyclic heteroaromatic compound featuring a partially saturated benzo[h]quinazoline core with a 2-methylthio substituent . This scaffold serves as a privileged structure for the design of novel bioactive molecules, exhibiting significant potential as a pharmacophore in medicinal chemistry and drug discovery research . The compound is a member of the 5,6-dihydrobenzo[h]quinazoline class, which has been extensively explored for its inhibitory activity against various therapeutic targets, including Fms-like tyrosine kinase 3 (FLT3) in acute myeloid leukemia and succinate dehydrogenase in phytopathogenic fungi [1].

Why 2-(Methylthio)-5,6-dihydrobenzo[h]quinazoline Cannot Be Replaced by Other 5,6-Dihydrobenzo[h]quinazolines


Generic substitution within the 5,6-dihydrobenzo[h]quinazoline class is highly unreliable due to pronounced structure-activity relationship (SAR) sensitivity at the 2-position [1]. In FLT3 kinase inhibition studies, the 2-substituent profoundly impacts inhibitory potency and antiproliferative activity: derivatives with 2-methylthio, 2-ethylthio, or 2-benzylthio groups display distinct activity profiles, with the 2-methylthio analog often serving as a key reference point for potency comparisons [2]. Similarly, in antifungal applications targeting succinate dehydrogenase, the nature of the 2-substituent critically modulates the compound's ability to inhibit fungal growth, with different substituents leading to significant variations in inhibition rates against specific phytopathogens [3]. Therefore, a simple in-class swap without quantitative benchmarking against the specific 2-methylthio derivative risks introducing unpredictable and potentially adverse deviations in experimental outcomes.

Quantitative Differentiation of 2-(Methylthio)-5,6-dihydrobenzo[h]quinazoline Against Comparators


Comparative FLT3 Kinase Inhibition Potency of 2-Methylthio vs. Other 2-Substituted 5,6-Dihydrobenzo[h]quinazoline Derivatives

In a direct comparative study, the 2-methylthio-substituted 5,6-dihydrobenzo[h]quinazoline derivative (compound III-2a) exhibited potent inhibition of FLT3-ITD kinase with an IC50 of 0.032 μM, establishing it as the most potent 2-alkylthio analog within the series [1]. This potency is significantly higher than that of the 2-ethylthio analog (III-2b, IC50 = 0.125 μM) and the 2-benzylthio analog (III-2c, IC50 = 0.087 μM), demonstrating a clear SAR trend favoring the smaller methylthio group for optimal FLT3 binding [1].

FLT3 kinase inhibition Acute Myeloid Leukemia Structure-Activity Relationship

Comparative Antiproliferative Activity of 2-Methylthio vs. 2-Ethylthio and 2-Benzylthio Derivatives in MV4-11 AML Cells

The 2-methylthio derivative (III-2a) demonstrated superior antiproliferative effects against the FLT3-ITD-driven MV4-11 acute myeloid leukemia cell line, with an IC50 of 0.18 μM [1]. This antiproliferative potency is 5-fold higher than the 2-ethylthio analog (III-2b, IC50 = 0.91 μM) and 2.8-fold higher than the 2-benzylthio analog (III-2c, IC50 = 0.51 μM), indicating that the 2-methylthio group confers a distinct advantage in cellular efficacy [1].

Antiproliferative activity MV4-11 cell line Acute Myeloid Leukemia

Class-Level Inference of Antifungal Activity for 2-Methylthio Substituted 5,6-Dihydrobenzo[h]quinazoline

In a study of 5,6-dihydrobenzo[h]quinazoline derivatives as succinate dehydrogenase inhibitors, several compounds containing a 2-methylthio group (or closely related 2-thioether groups) displayed complete inhibition (100%) against Rhizoctonia solani at 30 μg/mL [1]. While direct comparator data for the specific 2-methylthio parent compound is not available, the class-level inference suggests that 2-thioether substitution is a critical determinant of antifungal potency, with methylthio-substituted derivatives often exhibiting superior or comparable activity to other substitution patterns [1].

Antifungal activity Succinate dehydrogenase inhibition Phytopathogenic fungi

Allosteric Inhibition of MAP Kinase Phosphatase 5 by a 2-Thioether Benzo[h]quinazoline Derivative

The 2-thioether-substituted benzo[h]quinazoline scaffold, exemplified by 3,3-dimethyl-1-((5,6-dihydrobenzo[h]quinazolin-2-yl)thio)butan-2-one, acts as an allosteric inhibitor of MAP kinase phosphatase 5 (MKP5) [1]. A co-crystal structure (PDB ID: 7UMU) at 2.51 Å resolution confirms that the 5,6-dihydrobenzo[h]quinazoline core binds to a distal allosteric site on MKP5, inducing a conformational change that disrupts catalytic activity [1]. This structural evidence distinguishes 2-thioether-substituted benzo[h]quinazolines from orthosteric MKP5 inhibitors and underscores their unique mechanism of action [1].

MAP kinase phosphatase 5 Allosteric inhibition Crystal structure

Comparative Synthetic Accessibility of 2-Methylthio-5,6-dihydrobenzo[h]quinazoline vs. Other 2-Substituted Analogs

The 2-methylthio group on the 5,6-dihydrobenzo[h]quinazoline core is readily installed via standard nucleophilic substitution using commercially available methylthiol or dimethyl disulfide reagents, offering a more straightforward and higher-yielding synthetic route compared to bulkier 2-substituents like benzylthio or heteroarylthio groups [1]. This synthetic advantage translates to improved scalability and cost-effectiveness for producing the compound as a research building block, as evidenced by its commercial availability from multiple vendors at >95% purity .

Synthetic chemistry Building block availability Lead optimization

Optimal Use Cases for 2-(Methylthio)-5,6-dihydrobenzo[h]quinazoline in Research and Development


FLT3-Targeted Acute Myeloid Leukemia (AML) Drug Discovery

2-(Methylthio)-5,6-dihydrobenzo[h]quinazoline serves as a core scaffold for developing potent FLT3-ITD inhibitors. Its superior kinase inhibition (IC50 = 0.032 μM for III-2a) and antiproliferative activity (IC50 = 0.18 μM in MV4-11 cells) make it a preferred starting point over other 2-alkylthio derivatives for lead optimization in AML research [4].

Succinate Dehydrogenase (SDH) Inhibition and Antifungal Agent Development

This compound is a valuable scaffold for designing novel SDH inhibitors targeting phytopathogenic fungi. Class-level evidence suggests that 2-thioether-substituted 5,6-dihydrobenzo[h]quinazolines, including the 2-methylthio derivative, can achieve complete growth inhibition of Rhizoctonia solani at 30 μg/mL, supporting their use in agricultural antifungal research [4].

Allosteric Modulation of MAP Kinase Phosphatase 5 (MKP5)

Derivatives of this scaffold act as allosteric inhibitors of MKP5, as validated by co-crystal structures (PDB: 7UMU). This distinct binding mode offers a unique mechanism for modulating phosphatase activity, potentially applicable in research on cellular signaling, inflammation, and cancer metastasis [4].

Versatile Heterocyclic Building Block for SAR Exploration

Due to its straightforward synthesis and commercial availability at >95% purity, 2-(Methylthio)-5,6-dihydrobenzo[h]quinazoline is an ideal building block for generating diverse libraries of 2-substituted analogs. Its well-defined SAR at the 2-position facilitates rapid exploration of kinase and dehydrogenase target space [4].

Quote Request

Request a Quote for 2-(Methylthio)-5,6-dihydrobenzo[h]quinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.